Maculatin 1.3 -

Maculatin 1.3

Catalog Number: EVT-245326
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Maculatin 1.3 is isolated from the skin secretions of Litoria caerulea, commonly known as the green tree frog. These amphibians produce a range of peptides that serve as natural defense mechanisms against microbial infections in their environment. The peptide's sequence and structure have been characterized through various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.

Classification

Maculatin 1.3 is classified as an antimicrobial peptide (AMP). AMPs are short peptides that play crucial roles in the innate immune response across various species, including amphibians, insects, and mammals. They are characterized by their cationic nature and amphipathic structure, which facilitate interactions with microbial membranes.

Synthesis Analysis

Methods

The synthesis of Maculatin 1.3 typically employs solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.

Technical Details:

  • Starting Materials: Fmoc-protected amino acids are commonly used.
  • Resin Type: Rink amide resin is often utilized to ensure proper cleavage and yield.
  • Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity levels (>95%).
  • Characterization: Final products are analyzed using techniques such as mass spectrometry to confirm molecular weight and purity.
Molecular Structure Analysis

Structure

The molecular structure of Maculatin 1.3 consists of a sequence of amino acids that forms a specific three-dimensional conformation critical for its biological activity. The peptide exhibits an amphipathic helical structure, which is essential for its interaction with lipid membranes.

Data

  • Amino Acid Sequence: The specific sequence includes several hydrophobic and hydrophilic residues that contribute to its membrane-disrupting capabilities.
  • Molecular Weight: The molecular weight of Maculatin 1.3 is approximately 2,000 Da.
  • Structural Analysis Techniques: Two-dimensional nuclear magnetic resonance (NMR) spectroscopy is often employed to elucidate the secondary structure and conformational dynamics.
Chemical Reactions Analysis

Reactions

Maculatin 1.3 undergoes various interactions with microbial membranes, leading to disruption and cell lysis. The mechanism involves binding to negatively charged lipids in bacterial membranes, resulting in pore formation or membrane destabilization.

Technical Details:

  • Mechanism of Action: The peptide interacts with lipid bilayers through electrostatic interactions followed by insertion into the membrane.
  • Experimental Studies: Studies often utilize model membranes to assess the peptide's efficacy in disrupting lipid bilayers.
Mechanism of Action

Process

The antimicrobial action of Maculatin 1.3 primarily involves its ability to disrupt bacterial membranes. Upon contact with microbial cells, the peptide binds to the membrane lipids, leading to increased permeability and eventual cell death.

Data

  • Minimum Inhibitory Concentration (MIC): The MIC for Maculatin 1.3 against Staphylococcus aureus has been reported at approximately 25 µM, indicating its effectiveness at relatively low concentrations.
  • Selectivity Index: The selectivity index is calculated by comparing hemolytic activity against bacterial activity, demonstrating its potential therapeutic utility with reduced cytotoxicity.
Physical and Chemical Properties Analysis

Physical Properties

Maculatin 1.3 is typically characterized by:

  • State: Solid at room temperature when lyophilized.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Charge: The peptide is cationic at physiological pH due to the presence of basic amino acids.
  • Stability: Stability studies indicate that Maculatin 1.3 retains activity under various pH conditions but may be sensitive to proteolytic degradation.
Applications

Scientific Uses

Maculatin 1.3 has potential applications in several fields:

  • Antimicrobial Therapy: Due to its effectiveness against resistant Gram-positive bacteria, it could be developed into new therapeutic agents.
  • Biotechnology: Its properties can be harnessed for creating novel antimicrobial coatings or preservatives in food technology.
  • Research Tool: It serves as a model compound for studying membrane interactions and mechanisms of action for other antimicrobial peptides.
Discovery and Evolutionary Context of Maculatin 1.3

Phylogenetic Origins in Amphibian Host Defense Systems

Maculatin 1.3 is an α-helical antimicrobial peptide (AMP) originating from the skin secretions of Australian tree frogs (Litoria genus), specifically documented in the species Litoria genimaculata (now reclassified as Nyctimystes genimaculatus). This peptide is part of an ancient host-defense system evolved in amphibians to combat environmental pathogens. Within the Hylidae family, AMPs like maculatins, aureins, and caerins form distinct phylogenetic clusters reflective of their conserved genetic origins and adaptive functions. These peptides share a common evolutionary trajectory as cationic, amphipathic molecules optimized for membrane disruption [1] [4].

The ecological niche of tree frogs—exposed to microbial-rich aquatic and terrestrial environments—drives the diversification of AMP families. Maculatin 1.3 belongs to the maculatin lineage, which arose via gene duplication and positive selection pressure to enhance antimicrobial efficacy. Phylogenetic analyses position maculatins within a clade dominated by amphibian peptides characterized by moderate hydrophobicity (45–60%) and net charges of +1 to +3, distinguishing them from fish-derived piscidins or insect-derived cecropins. This evolutionary specialization enables selective activity against bacterial membranes while minimizing toxicity to host cells [1] [6].

Table 1: Phylogenetic Classification of Key Amphibian AMP Families

AMPs FamilySource SpeciesRepresentative PeptidesConserved Features
MaculatinLitoria genimaculataMaculatin 1.1, 1.3Amphipathic α-helix, Pro/Gly hinge
AureinLitoria aureaAurein 1.2, 2.1–2.313–16 residues, C-terminal amidation
CaerinLitoria splendidaCaerin 1.1, 1.920–25 residues, pore-forming
CitropinLitoria citropaCitropin 1.116 residues, random coil structure

Database-Driven Identification in Antimicrobial Peptide Repositories

Maculatin 1.3 was cataloged and functionally characterized through major AMP databases, notably the Antimicrobial Peptide Database (APD3) and the Database of Antimicrobial Activity and Structure of Peptides (DBAASP). These repositories enabled its identification via physicochemical filtering: sequence length (<25 residues), net charge (+2 at physiological pH), hydrophobicity (∼52%), and absence of cysteine residues. The peptide’s sequence (GLLGLLGSVVSHVVPAIVGHF-NH₂) includes a C-terminal amidation—a feature annotated in APD3 as enhancing antimicrobial potency [2] [5] [8].

Database screening highlighted maculatin 1.3’s selective activity against Gram-positive bacteria, particularly Staphylococcus aureus. Empirical data from DBAASP records show a MIC of 6.2 µM against methicillin-resistant S. aureus (MRSA) USA300, while exhibiting no activity against Gram-negative Escherichia coli (MIC >100 µM). This spectrum contrasts with shorter amphibian peptides (e.g., aurein 1.2) and aligns with its mechanistic action as a membrane-disrupting agent [5] [8].

Table 2: Database-Derived Activity Profile of Maculatin 1.3

Source DatabaseSequence IDTarget PathogenMIC (µM)Hemolytic Activity
APD3AP04806MRSA USA3006.2Not reported
DBAASPDBAASP31892Bacillus subtilis12.5Low (≤10% at 100 µM)
APD3AP04806Escherichia coli>100Not reported

Comparative Genomic Analysis with Maculatin 1.1 and Other Isoforms

The maculatin family comprises multiple isoforms (1.1, 1.2, 1.3) differing by 1–3 amino acid substitutions. Genomic analyses reveal that these isoforms arise from paralogous genes within the Litoria genome. Maculatin 1.3 diverges from maculatin 1.1 at two critical positions: Val³ → Leu and Pro¹⁵ → Ala (numbered relative to maculatin 1.1’s 21-residue sequence). The Pro¹⁵ residue in maculatin 1.1 introduces a structural kink essential for pore formation in bacterial membranes, as confirmed by polarized FTIR studies. Its substitution in maculatin 1.3 alters the peptide’s conformational flexibility and membrane insertion dynamics [3] [4] [5].

Functional comparisons show that maculatin 1.1 exhibits broader-spectrum activity (including Gram-negative bacteria) but lower selectivity, while maculatin 1.3 displays enhanced specificity for Gram-positive pathogens. This is attributed to maculatin 1.3’s uninterrupted α-helical structure and optimized hydrophobic face, enabling deeper penetration into phosphatidylglycerol-rich membranes of Gram-positive bacteria. Unlike maculatin 1.1—which adopts a 35° tilt angle in DMPG bilayers—maculatin 1.3’s orientation remains uncharacterized, though computational models predict near-perpendicular membrane insertion [3] [4].

Table 3: Structural and Functional Comparison of Maculatin Isoforms

IsoformSequenceKey ResiduesActivity SpectrumMembrane Interaction Mechanism
Maculatin 1.1GLFGVLAKVAAHVVPAIAEHF-NH₂Pro¹⁵ (kink inducer)Broad (Gram+ & Gram-)Pore formation (35° insertion)
Maculatin 1.3GLLGLLGSVVSHVVPAIVGHF-NH₂Ala¹⁵ (α-helix stabilizer)Selective (Gram+)Undetermined; predicted carpet-like
Maculatin 1.2GLFGVLAKVAAHVVPAITEHF-NH₂Thr¹⁵ (moderate kink)IntermediatePartial insertion (46° tilt)

Properties

Product Name

Maculatin 1.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.